3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline
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Overview
Description
3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol . It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline typically involves the reaction of 4-isopropoxy-1,2,5-thiadiazole with aniline under specific conditions . One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways . For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline
- 3-(4-Methoxy-1,2,5-thiadiazol-3-yl)aniline
- 3-(4-Ethoxy-1,2,5-thiadiazol-3-yl)aniline
Uniqueness
3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline is unique due to its specific isopropoxy substituent, which can influence its chemical reactivity and biological activity . The presence of the isopropoxy group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
3-(4-propan-2-yloxy-1,2,5-thiadiazol-3-yl)aniline |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)15-11-10(13-16-14-11)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3 |
InChI Key |
NFOSCVMQOKJVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NSN=C1C2=CC(=CC=C2)N |
Origin of Product |
United States |
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